GB1-Cyanine 3

Vue d'ensemble

Description

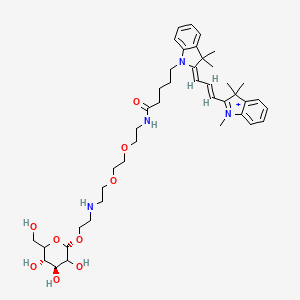

GB1-Cyanine 3 is a synthetic dye that belongs to the cyanine family . Cyanines are a conjugated system between two nitrogen atoms and are commonly used in biological labeling . GB1-Cyanine 3 is also known by its molecular formula C43H63N4O9+ .

Synthesis Analysis

The synthesis of cyanine dyes like GB1-Cyanine 3 involves complex chemical reactions . The formal C2H2 excision from Cy5 occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .

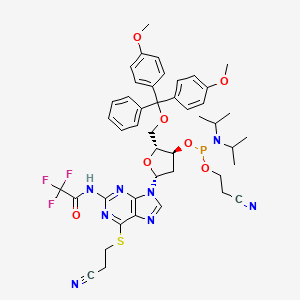

Molecular Structure Analysis

The molecular structure of GB1-Cyanine 3 is characterized by a conjugated system between two nitrogen atoms . The molecular formula of GB1-Cyanine 3 is C43H63N4O9+ .

Chemical Reactions Analysis

Cyanine dyes, including GB1-Cyanine 3, undergo photoconversion upon photoexcitation during fluorescent imaging . The carbonyl products generated from singlet oxygen-mediated photooxidation of Cy5 undergo a sequence of carbon–carbon bond-breaking and -forming events to bring about the novel dye-to-dye transformation .

Physical And Chemical Properties Analysis

GB1-Cyanine 3 has a molecular weight of 780.0 g/mol . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Near-Infrared Photocatalysis

Cyanines, including GB1-Cyanine 3, have been used in near-infrared photocatalysis . This field of research has been launched on the basis of near-infrared light photocatalysis, which is compatible with biological tissues due to its deeper NIR light penetration . Cyanine-based NIR-photocatalysis has been applied in photopolymerization and organic synthesis .

Fluorescent Probes

Cyanine dyes, such as GB1-Cyanine 3, are often selected for applications like fluorescent probes . They are used in life sciences for fluorescent labeling of biological macromolecules .

Phototherapy

Cyanines are used in phototherapy . Their excited states, fluorescence, redox activity, and energy transfer properties make them suitable for this application .

Photovoltaics

Cyanines are also used in photovoltaics . Their easily accessible and highly tunable properties make them a good choice for this field .

Disease Diagnosis

Cyanine dyes are used in disease diagnosis . They are used in the fields of medicine, genetics, and environment due to their good photophysical properties, excellent biocompatibility, and low toxicity to biological systems .

Immunoassay

Cyanine dyes are used in immunoassay . They are used as bioprobes with different identification elements, including enzymes, organelles, immunity, and DNAs .

Orientations Futures

Mécanisme D'action

Target of Action

Cyanine dyes, in general, are known to interact with various biological targets, including proteins and nucleic acids . They are widely used as fluorescent probes in biophysics and medical biochemistry due to their unique photophysical properties .

Mode of Action

Cyanine dyes are known for their ability to form j-aggregates, which results in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is often exploited in the design of fluorescent probes.

Biochemical Pathways

Cyanine dyes are known to interact with various biomolecules, affecting their spectral-fluorescent properties . These interactions can influence various biochemical pathways, depending on the specific targets of the dye.

Pharmacokinetics

A study on a similar cyanine dye complexed with albumin showed enhanced pharmacokinetics, suggesting that similar strategies could potentially improve the bioavailability of gb1-cyanine 3 .

Result of Action

Cyanine dyes are known for their ability to serve as potential probes for biomolecules . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .

Action Environment

The action, efficacy, and stability of GB1-Cyanine 3 can be influenced by various environmental factors. For instance, the fluorescence enhancement in cyanine dyes is known to be temperature-dependent . Furthermore, the interaction of cyanine dyes with biomolecules can be influenced by the local biochemical environment .

Propriétés

IUPAC Name |

5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFADTFCQMBTSO-IHRPVSEJSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N4O9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747850 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GB1-Cyanine 3 | |

CAS RN |

1065004-53-6 | |

| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.